2-chloro-N-(thiophen-2-yl)acetamide
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Overview
Description
2-chloro-N-(thiophen-2-yl)acetamide is a chemical compound that belongs to the class of acetamides It features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to an acetamide group
Preparation Methods
The synthesis of 2-chloro-N-(thiophen-2-yl)acetamide typically involves the reaction of thiophene-2-amine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Chemical Reactions Analysis
2-chloro-N-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides. This reaction typically occurs under basic conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group in the acetamide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Scientific Research Applications
2-chloro-N-(thiophen-2-yl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-N-(thiophen-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors in the body, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved can vary depending on the specific derivative or application .
Comparison with Similar Compounds
2-chloro-N-(thiophen-2-yl)acetamide can be compared with other thiophene derivatives such as:
2-chloro-N-(2,6-dimethyl-phen-yl)acetamide: This compound has a similar structure but features a phenyl ring instead of a thiophene ring.
N-(5’-methyl-[2,2’-bithiophen]-5-yl)sulfonyl)acetamide: This compound contains a bithiophene structure and shows excellent urease inhibition activity.
The uniqueness of this compound lies in its specific combination of the thiophene ring and the acetamide group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
52430-98-5 |
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Molecular Formula |
C6H6ClNOS |
Molecular Weight |
175.64 g/mol |
IUPAC Name |
2-chloro-N-thiophen-2-ylacetamide |
InChI |
InChI=1S/C6H6ClNOS/c7-4-5(9)8-6-2-1-3-10-6/h1-3H,4H2,(H,8,9) |
InChI Key |
PPFXCJSQMOMKTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)NC(=O)CCl |
Origin of Product |
United States |
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